1-Isopropyl-3-(pyrrolidin-3-yl)imidazolidin-2-one
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Overview
Description
1-Isopropyl-3-(pyrrolidin-3-yl)imidazolidin-2-one is a heterocyclic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the isopropyl and pyrrolidinyl groups in the structure adds to its complexity and potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Isopropyl-3-(pyrrolidin-3-yl)imidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1,2-diamines with carbonyl compounds. This reaction can be catalyzed by various metal catalysts or organocatalysts to improve efficiency and yield . Another approach is the intramolecular hydroamination of linear urea derivatives, which can be facilitated by ceria-based materials . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
1-Isopropyl-3-(pyrrolidin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and an acid or base catalyst.
Common reagents and conditions for these reactions vary, but they typically involve standard laboratory conditions such as room temperature and atmospheric pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-3-(pyrrolidin-3-yl)imidazolidin-2-one has a wide range of applications in scientific research:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-Isopropyl-3-(pyrrolidin-3-yl)imidazolidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
1-Isopropyl-3-(pyrrolidin-3-yl)imidazolidin-2-one can be compared to other similar compounds, such as:
Imidazolidin-2-one: The parent compound, which lacks the isopropyl and pyrrolidinyl groups.
Benzimidazolidin-2-one: A related compound with a benzene ring fused to the imidazolidinone structure.
Pyrrolidine-2-one: Another similar compound with a pyrrolidine ring fused to a carbonyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H19N3O |
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Molecular Weight |
197.28 g/mol |
IUPAC Name |
1-propan-2-yl-3-pyrrolidin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C10H19N3O/c1-8(2)12-5-6-13(10(12)14)9-3-4-11-7-9/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
SZVGVOKQDJNHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(C1=O)C2CCNC2 |
Origin of Product |
United States |
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